
Corticosterone-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Corticosterone-13C3 is a labeled form of corticosterone, a glucocorticoid hormone produced in the adrenal cortex. The “13C3” label indicates that three carbon atoms in the molecule are replaced with the carbon-13 isotope, which is useful in various scientific studies, particularly in mass spectrometry. Corticosterone plays a crucial role in energy regulation, immune response, and stress response.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Corticosterone-13C3 typically involves the incorporation of carbon-13 labeled precursors into the corticosterone molecule. This can be achieved through multi-step organic synthesis, starting from simple carbon-13 labeled building blocks. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct incorporation of the carbon-13 isotope.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the use of high-performance liquid chromatography (HPLC) to separate and purify the labeled corticosterone from other by-products. The final product is then subjected to rigorous quality control to confirm the isotopic labeling and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Corticosterone-13C3 undergoes various chemical reactions, including:
Oxidation: Conversion to 11-dehydrocorticosterone using oxidizing agents.
Reduction: Reduction to 11β-hydroxycorticosterone using reducing agents.
Substitution: Halogenation or hydroxylation at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), hydroxylating agents.
Major Products:
Oxidation Products: 11-dehydrocorticosterone.
Reduction Products: 11β-hydroxycorticosterone.
Substitution Products: Halogenated or hydroxylated corticosterone derivatives.
Applications De Recherche Scientifique
Corticosterone-13C3 is widely used in scientific research due to its labeled carbon atoms, which allow for precise tracking and quantification in various studies. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of corticosterone metabolism.
Biology: Employed in studies of stress response and adrenal function in animal models.
Medicine: Utilized in pharmacokinetic studies to investigate the distribution, metabolism, and excretion of corticosterone.
Industry: Applied in the development of diagnostic assays and therapeutic monitoring tools.
Mécanisme D'action
Corticosterone-13C3 exerts its effects by binding to glucocorticoid receptors in target cells. This binding activates the receptor, which then translocates to the nucleus and regulates the expression of specific genes involved in metabolism, immune response, and stress adaptation. The molecular targets include enzymes involved in glucose metabolism, inflammatory cytokines, and proteins that modulate the stress response.
Comparaison Avec Des Composés Similaires
Cortisol: Another glucocorticoid with similar functions but different potency and receptor affinity.
Cortisone: A less active form of cortisol, often converted to cortisol in the body.
Prednisolone: A synthetic glucocorticoid with higher potency and longer duration of action.
Uniqueness of Corticosterone-13C3: this compound is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. This feature makes it invaluable in research applications where understanding the detailed kinetics and pathways of corticosterone is essential.
Propriétés
Formule moléculaire |
C21H30O4 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1/i7+1,9+1,13+1 |
Clé InChI |
OMFXVFTZEKFJBZ-IUZRSOPISA-N |
SMILES isomérique |
C[C@]12C[13CH2][13C](=O)[13CH]=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


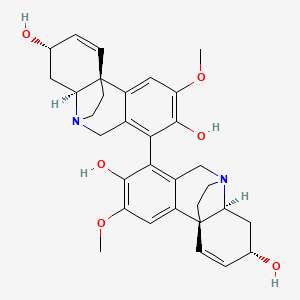

![3-[4-[(5S)-4-amino-2-[6-chloro-1-(3,3,4,4,4-pentafluorobutyl)indazol-3-yl]-5-methyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]propanoic acid](/img/structure/B12371011.png)

![(1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B12371026.png)
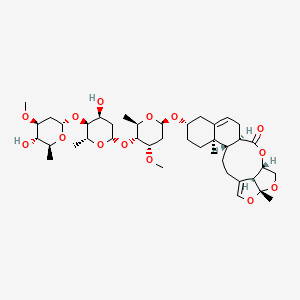


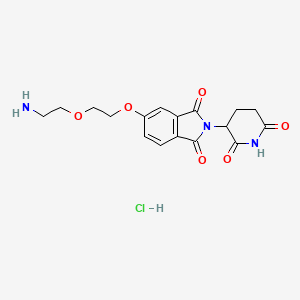
![(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide](/img/structure/B12371081.png)
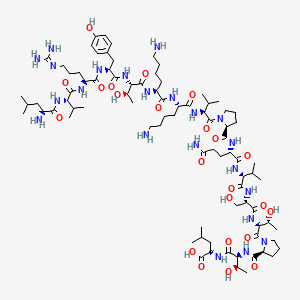
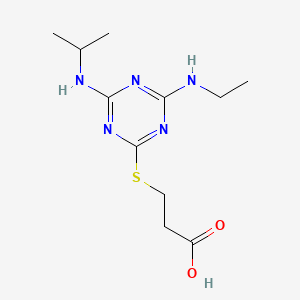
![3-[(2S,3R,4S,5R,6R)-3-[(3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B12371096.png)

